2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
The compound “2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures, such as 4-Fluorophenylacetic acid, are used as intermediates in the production of fluorinated anesthetics12.
Synthesis Analysis
There is no specific information available on the synthesis of “2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid”. However, a related compound, Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium3.Molecular Structure Analysis
The molecular structure analysis of “2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid” is not readily available. However, related compounds have been analyzed using techniques such as FT-IR, UV-Vis, and NMR spectral data4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid”. However, 4-Fluorophenylacetic acid is known to be used as an intermediate in the production of fluorinated anesthetics56.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid” are not readily available. However, related compounds such as 4-Fluorophenylacetic acid are known to be white shiny crystalline powder or flakes8.Scientific Research Applications
Photophysical Properties and Applications
The synthesis of novel heterocyclic compounds, including those related to 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, has been explored for their photophysical properties. These compounds exhibit bright blue fluorescence with excellent quantum yields and large Stokes shifts, making them potential candidates for applications such as pH sensors in biological research (Safronov et al., 2020).
Biological Activities
Research into hybrid molecules containing 1,3-oxazol(idin)e, to which 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is structurally related, has shown that these compounds can have significant antimicrobial, antilipase, and antiurease activities. This indicates potential applications in medical and pharmaceutical research (Başoğlu et al., 2013).
Liquid Scintillation Applications
The related compound, Fluorene-2-carboxylic acid, and its derivatives have been evaluated as primary liquid scintillation solutes. These compounds, including oxazoles, demonstrated excellent scintillation characteristics, suggesting potential applications in radiological and environmental studies (Barnett et al., 1960).
Organic Synthesis and Material Science
In organic synthesis, 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid related compounds have been used to activate ortho-leaving groups in nucleophilic aromatic substitution, providing a new approach for aryl-aryl coupling in material science and organic chemistry (Cram et al., 1987).
Hypolipidemic Activities
Studies have indicated that derivatives of 4-oxazoleacetic acid, which is structurally similar to 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, possess hypolipidemic effects. These compounds, particularly those with a thienyl group at C-5 of the oxazole ring, have shown potential in reducing lipid levels and inhibiting platelet aggregation (Moriya et al., 1986).
Fluorescent Probes and Sensors
Compounds related to 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid have been investigated for their potential as fluorescent probes and sensors. They demonstrate sensitivity to pH and metal cations, suggesting applications in biological and chemical sensing (Tanaka et al., 2001).
Safety And Hazards
Future Directions
The future directions for “2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid” are not readily available. However, indole derivatives, which may share some structural similarities, have been noted for their diverse biological activities and potential for new therapeutic possibilities7.
properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCLIRZXOMOBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
CAS RN |
927800-88-2 | |
Record name | 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.